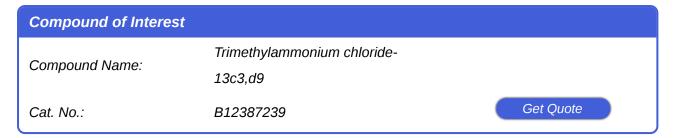


# An In-Depth Technical Guide to Trimethylammonium chloride-13c3,d9

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Trimethylammonium chloride-13c3,d9** is a stable, isotopically labeled form of trimethylammonium chloride. In this molecule, the three carbon atoms are replaced with the carbon-13 (<sup>13</sup>C) isotope, and the nine hydrogen atoms on the methyl groups are replaced with deuterium (<sup>2</sup>H or D). This labeling makes it an invaluable tool in various research applications, particularly in mass spectrometry-based quantitative analysis, where it serves as an ideal internal standard. Its chemical and biological behavior is nearly identical to its unlabeled counterpart, allowing for precise tracking and quantification in complex biological matrices.

This guide provides a comprehensive overview of **Trimethylammonium chloride-13c3,d9**, including its chemical and physical properties, a detailed experimental protocol for its use in quantitative analysis, and a review of the key signaling pathways associated with its biologically relevant form, trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO).

## **Chemical and Physical Properties**

The key quantitative data for **Trimethylammonium chloride-13c3,d9** are summarized in the table below. These properties are essential for its use in experimental settings, including solubility, storage, and handling.



Property	Value	Source
CAS Number	2483824-12-8	[1][2][3]
Molecular Formula	( <sup>13</sup> CD <sub>3</sub> ) <sub>3</sub> N·HCl	[2][3]
Molecular Weight	107.61 g/mol	[2][3][4]
Exact Mass	107.1167322	[4]
Appearance	Solid	MedChemExpress
Storage	Store at room temperature, away from light and moisture.	[2]
Solubility	Information not available	
Chemical Purity	≥98%	[3]
Isotopic Purity	<sup>13</sup> C: 99%, D: 98%	[2]

## **Synthesis**

While a specific, detailed synthesis protocol for **Trimethylammonium chloride-13c3,d9** is not readily available in the public domain, its synthesis would follow the general principles of forming amine salts, utilizing isotopically labeled starting materials.

A general synthesis for unlabeled trimethylamine hydrochloride involves the reaction of trimethylamine with hydrochloric acid.[5] Another laboratory-scale synthesis involves the reaction of ammonium chloride with paraformaldehyde.[6]

For the synthesis of **Trimethylammonium chloride-13c3,d9**, the key would be the use of <sup>13</sup>C-and deuterium-labeled precursors. For instance, a possible route could involve the reaction of <sup>13</sup>C-labeled methyl iodide (<sup>13</sup>CH<sub>3</sub>I) where the hydrogens are replaced with deuterium (CD<sub>3</sub>I) with a suitable nitrogen source, followed by treatment with hydrochloric acid. The precise details of such a synthesis are typically proprietary to the manufacturers of stable isotopelabeled compounds.



## Experimental Protocols: Quantitative Analysis of Trimethylamine in Biological Samples

**Trimethylammonium chloride-13c3,d9** is primarily used as an internal standard for the accurate quantification of trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO), in biological samples using isotope dilution mass spectrometry. The following is a representative experimental protocol for the analysis of TMAO in human plasma by LC-MS/MS.

Objective: To accurately quantify the concentration of TMAO in human plasma samples using Trimethylamine-d9 N-oxide as an internal standard (a close analog to **Trimethylammonium chloride-13c3,d9**).

#### Materials:

- Human plasma samples
- Trimethylamine N-oxide (TMAO) standard
- Trimethylamine-d9 N-oxide (TMAO-d9) internal standard solution (e.g., 500 ng/mL in water)
- · Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid
- Microcentrifuge tubes
- HPLC vials

#### Instrumentation:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

#### Procedure:

Preparation of Calibration Standards and Quality Control Samples:



- Prepare a stock solution of TMAO in water (e.g., 1 mg/mL).
- Serially dilute the TMAO stock solution with a surrogate matrix (e.g., a solution of bovine serum albumin in phosphate-buffered saline) to prepare calibration standards at various concentrations (e.g., 1, 10, 50, 250, 750, 1500, 3000, and 5000 ng/mL).
- Prepare quality control (QC) samples at low, medium, and high concentrations in the surrogate matrix.

#### Sample Preparation:

- To a 50 μL aliquot of each plasma sample, calibration standard, and QC sample in a microcentrifuge tube, add 10 μL of the TMAO-d9 internal standard solution (500 ng/mL).
- Add 200 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 10 minutes at room temperature.
- Centrifuge at 14,000 rpm for 5 minutes at 4°C.
- Transfer 100 μL of the supernatant to a new tube.
- Add 100 μL of 30% acetonitrile in water to the supernatant.
- Transfer the final mixture to an HPLC vial for analysis.

#### LC-MS/MS Analysis:

- Inject 5 μL of the prepared sample into the LC-MS/MS system.
- Chromatographic Separation: Use a suitable column (e.g., a HILIC column) with a gradient elution program. For example, a mobile phase consisting of A) 10 mM ammonium formate in water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
- Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The precursor-to-product ion transitions to monitor are:





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■ TMAO: m/z 76.1 → 58.1

■ TMAO-d9: m/z 85.1 → 66.1

#### Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of TMAO to TMAO-d9 against the concentration of the calibration standards.
- Determine the concentration of TMAO in the plasma samples by interpolating their peak area ratios from the calibration curve.

This protocol provides a robust and sensitive method for the quantification of TMAO, where the use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

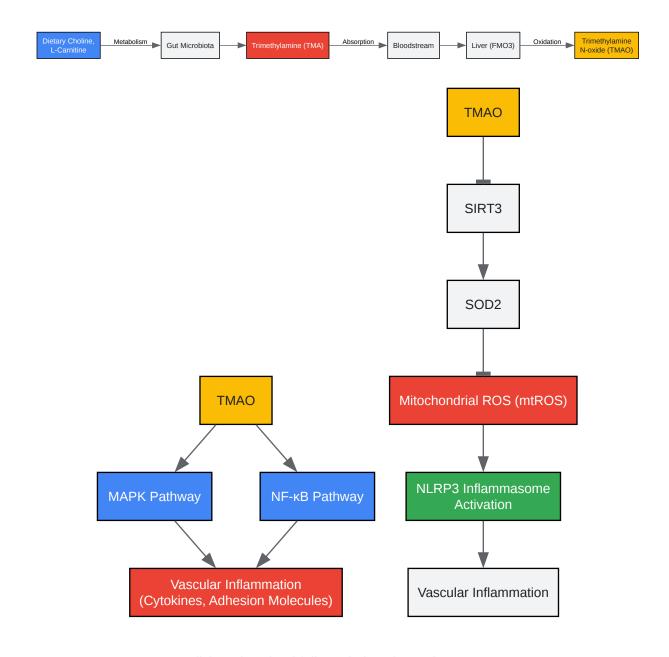
## **Signaling Pathways**

Trimethylamine (TMA), the unlabeled counterpart of the cation in **Trimethylammonium chloride-13c3,d9**, is a gut microbiota-derived metabolite. In the liver, TMA is oxidized to trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with various diseases, particularly cardiovascular diseases. TMAO is known to influence several signaling pathways.

## TMA to TMAO Metabolic Pathway

The initial and crucial step is the conversion of dietary choline and L-carnitine by gut microbiota into TMA. This TMA is then absorbed into the bloodstream and transported to the liver, where it is converted to TMAO by the enzyme Flavin-containing monooxygenase 3 (FMO3).





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